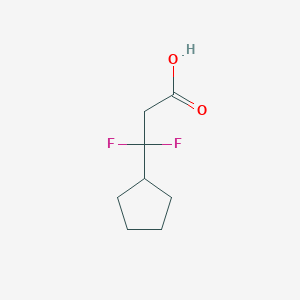
3-Cyclopentyl-3,3-difluoropropanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyclopentyl-3,3-difluoropropanoic acid is an organic compound with the molecular formula C8H12F2O2 It is characterized by a cyclopentyl ring attached to a propanoic acid moiety, with two fluorine atoms on the third carbon of the propanoic acid chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopentyl-3,3-difluoropropanoic acid typically involves the introduction of the cyclopentyl group and the difluoromethyl group onto a propanoic acid backbone. One common method involves the use of cyclopentylmagnesium bromide, which reacts with ethyl 3,3-difluoropropanoate under controlled conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings.
化学反応の分析
Types of Reactions: 3-Cyclopentyl-3,3-difluoropropanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
科学的研究の応用
3-Cyclopentyl-3,3-difluoropropanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3-Cyclopentyl-3,3-difluoropropanoic acid exerts its effects is primarily through its interaction with biological molecules. The fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in binding to target proteins or enzymes. The cyclopentyl group adds hydrophobicity, which can influence the compound’s distribution within biological systems.
類似化合物との比較
3-Cyclopentylpropanoic acid: Lacks the fluorine atoms, making it less stable and less bioavailable.
3,3-Difluoropropanoic acid: Lacks the cyclopentyl group, resulting in different hydrophobic properties and biological interactions.
Uniqueness: 3-Cyclopentyl-3,3-difluoropropanoic acid is unique due to the combination of the cyclopentyl group and the difluoromethyl group. This combination enhances its stability, bioavailability, and potential for diverse applications in various fields.
生物活性
3-Cyclopentyl-3,3-difluoropropanoic acid is a compound of interest due to its potential therapeutic applications, particularly in the treatment of various diseases. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Chemical Formula : C9H12F2O2
- Molecular Weight : 194.19 g/mol
- CAS Number : 155142-69-1
Research indicates that this compound exhibits several biological activities, primarily through the modulation of metabolic pathways and enzyme inhibition:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways related to cancer cell proliferation.
- Antiproliferative Effects : Studies demonstrate that this compound can reduce the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Anti-inflammatory Properties : It may also exhibit anti-inflammatory effects by modulating cytokine production and signaling pathways.
Biological Activity Data Table
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Reduced cell growth in cancer cell lines | |
| Enzyme Inhibition | Inhibition of metabolic enzymes | |
| Anti-inflammatory | Decreased cytokine levels in vitro |
Case Study 1: Anticancer Activity
In a study evaluating the antiproliferative effects of this compound on human leukemia cells, it was found that treatment with the compound resulted in a significant reduction in cell viability. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.
Case Study 2: Inhibition of Inflammatory Response
Another study focused on the compound's ability to modulate inflammation in mouse models of acute lung injury. The results indicated that treatment with this compound led to a decrease in inflammatory markers and improved lung function metrics.
Research Findings
Recent research has expanded on the biological activities of this compound:
- Anticancer Mechanisms : A detailed analysis revealed that the compound affects multiple signaling pathways involved in cancer progression, including the MAPK and PI3K/Akt pathways.
- Toxicological Profile : Preliminary toxicological assessments suggest that the compound has a favorable safety profile at therapeutic doses, with minimal adverse effects observed in animal models.
特性
分子式 |
C8H12F2O2 |
|---|---|
分子量 |
178.18 g/mol |
IUPAC名 |
3-cyclopentyl-3,3-difluoropropanoic acid |
InChI |
InChI=1S/C8H12F2O2/c9-8(10,5-7(11)12)6-3-1-2-4-6/h6H,1-5H2,(H,11,12) |
InChIキー |
SJMRQKODHRDAEY-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C(CC(=O)O)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















